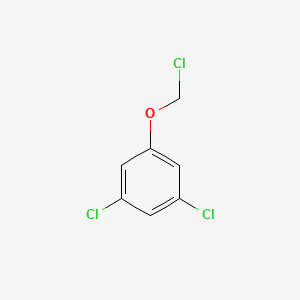
1,3-Dichloro-5-(chloromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-(chloromethoxy)benzene: is an organic compound with the molecular formula C7H5Cl3O . It is a derivative of benzene, where three hydrogen atoms are replaced by two chlorine atoms and one chloromethoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-(chloromethoxy)benzene can be synthesized through the chlorination of 1,3-dichlorobenzene followed by the introduction of a chloromethoxy group. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The chlorination of benzene derivatives is carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichloro-5-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: Reduction of the chloromethoxy group can lead to the formation of 1,3-dichloro-5-methoxybenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce chlorinated benzoic acids.
- Reduction reactions result in methoxy-substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 1,3-Dichloro-5-(chloromethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It helps in understanding the metabolism and toxicity of such compounds.
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry: this compound is used in the production of specialty chemicals, including polymers and resins. It is also employed in the manufacture of certain pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-(chloromethoxy)benzene involves its interaction with specific molecular targets in biological systems. The chloromethoxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and DNA. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1,3-Dichlorobenzene: A simpler derivative with only two chlorine atoms.
1,3-Dichloro-5-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a chloromethoxy group.
1,3-Dichloro-5-methoxybenzene: Contains a methoxy group instead of a chloromethoxy group.
Uniqueness: 1,3-Dichloro-5-(chloromethoxy)benzene is unique due to the presence of both chlorine and chloromethoxy groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H5Cl3O |
|---|---|
Poids moléculaire |
211.5 g/mol |
Nom IUPAC |
1,3-dichloro-5-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-2-5(9)1-6(10)3-7/h1-3H,4H2 |
Clé InChI |
FUDQYTVVXGHYJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



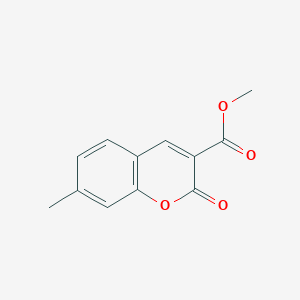
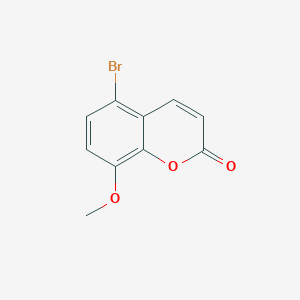
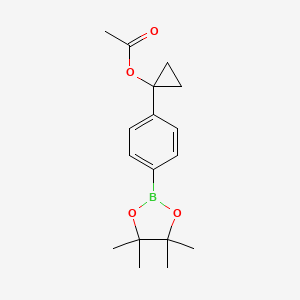

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
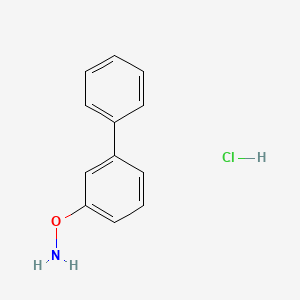

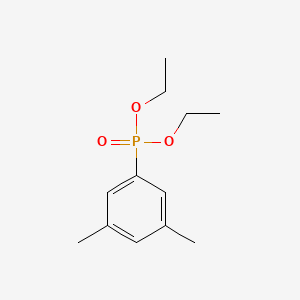
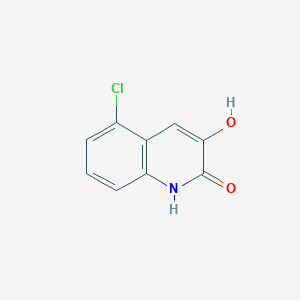
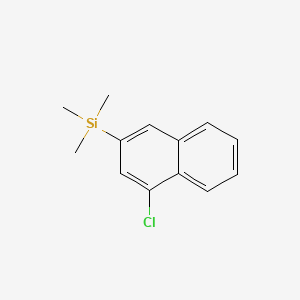

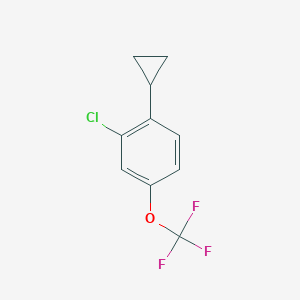
![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
